Solubility Profiling and Process Engineering: 2,3,4,5-Tetramethoxybenzaldehyde
Part 1: Executive Summary & Chemical Profile 2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-12-0) is a specialized, high-value intermediate primarily utilized in the synthesis of benzoquinone derivatives, including analogs...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Profile
2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-12-0) is a specialized, high-value intermediate primarily utilized in the synthesis of benzoquinone derivatives, including analogs of Coenzyme Q10 (Ubiquinone) and redox-active therapeutics like E3330 .
Unlike its commodity isomer 3,4,5-Trimethoxybenzaldehyde (TMBA), comprehensive public solubility datasets for the 2,3,4,5- isomer are non-existent in open peer-reviewed literature. This guide addresses that gap by synthesizing structural homology principles from TMBA with field-proven process engineering protocols. We provide a first-principles framework for determining solubility, modeling thermodynamic behavior, and designing crystallization purification steps.
Physicochemical Profile
Property
Specification
Notes
IUPAC Name
2,3,4,5-Tetramethoxybenzaldehyde
CAS Number
65884-12-0
Molecular Formula
C₁₁H₁₄O₅
Molecular Weight
226.23 g/mol
Physical State
Pale yellow solid / Viscous oil
Low melting point expected due to steric crowding.
Predicted LogP
~1.6 - 1.9
Slightly more lipophilic than 3,4,5-TMBA (LogP ~1.2).
Resulting from incomplete formylation or over-reduction.
Part 2: Comparative Solubility Analysis (Homology Modeling)
Since experimental data for 2,3,4,5-Tetramethoxybenzaldehyde is unpublished, we utilize 3,4,5-Trimethoxybenzaldehyde (3,4,5-TMBA) as a reference standard. The addition of the fourth methoxy group at the 2-position (ortho to the aldehyde) introduces significant steric strain, twisting the methoxy groups out of planarity.
Thermodynamic Implications:
Lattice Energy Disruption: The "tetra-ortho" substitution pattern generally lowers crystal lattice stability compared to the symmetric 3,4,5- isomer. This suggests higher solubility in organic solvents than 3,4,5-TMBA at equivalent temperatures.
Lipophilicity: The additional methyl group increases hydrophobic character, enhancing solubility in non-polar solvents (Toluene, Ethyl Acetate) while slightly decreasing solubility in pure water.
Reference Data: Solubility of 3,4,5-TMBA (Model Compound)
Use this data as a conservative baseline. Expect 2,3,4,5-Tetramethoxybenzaldehyde to exhibit 10-20% higher molar solubility in non-polar solvents.
Solvent
Solubility (Mole Fraction, x) at 298.15 K
Solubility (Mole Fraction, x) at 313.15 K
Solvent Class
DMF
0.2845
0.3769
Polar Aprotic (High)
Acetone
0.1520
0.2105
Polar Aprotic (Med)
Ethyl Acetate
0.1240
0.1850
Polar Aprotic (Low)
Methanol
0.0450
0.0820
Polar Protic
Ethanol
0.0210
0.0480
Polar Protic
Isopropanol
0.0150
0.0350
Polar Protic
Water
< 0.0001
< 0.0005
Aqueous
Data interpolated from Wang et al., J. Chem. Eng. Data 2021 [1].
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To generate an exact solubility curve for 2,3,4,5-Tetramethoxybenzaldehyde to optimize crystallization yield.
Saturation: Add excess solid aldehyde to 10 mL of solvent in a jacketed equilibrium cell.
Equilibration: Stir magnetically at fixed temperature (
) for 24 hours.
Settling: Stop stirring and allow phases to separate for 2 hours at temperature.
Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).
Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C. Weigh the residue (
).
Calculation:
Where is mole fraction, is mass, and is molecular weight (1 = solute, 2 = solvent).
Protocol B: Purification via Recrystallization
Context: Synthesis of 2,3,4,5-Tetramethoxybenzaldehyde via Vilsmeier-Haack formylation often yields a crude oil. Crystallization is preferred over high-vacuum distillation to avoid thermal decomposition.
Solvent System:Ethyl Acetate / Hexane (1:3) or Isopropanol (IPA) .
Clarification: If dark particles are present, treat with activated carbon (5% w/w) for 15 mins, then hot filter.
Nucleation: Slowly add Hexane (antisolvent) until slight turbidity persists.
Cooling Ramp: Cool from 60°C to 20°C at a rate of 5°C/hour.
Note: If "oiling out" occurs (common with polymethoxybenzenes), reheat and add a seed crystal of pure material.
Isolation: Filter solids at 0°C. Wash with cold Hexane. Dry under vacuum at 35°C.
Part 4: Process Visualizations
Diagram 1: Synthesis & Purification Workflow
This pathway illustrates the generation of the target aldehyde from the phenol precursor, highlighting the critical purification node.
Caption: Synthetic route from trimethoxyphenol to the target aldehyde, with branching purification logic based on physical state.
Diagram 2: Solubility Determination Decision Tree
A self-validating logic flow for researchers encountering this compound for the first time.
Caption: Decision matrix for establishing solubility parameters when exact literature values are unavailable.
Part 5: References
Wang, Z., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data, 66(10).
Xue, F., et al. (2021). "The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures." Journal of Chemical & Engineering Data.
Lipshutz, B. H., et al. (2011). "Synthesis of Coenzyme Q10 and Analogs." Journal of the American Chemical Society, 133(10). (Contextual grounding for the intermediate).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20525, 2,4,5-Trimethoxybenzaldehyde (Isomer Comparison).
2,3,4,5-Tetramethoxybenzaldehyde: Sourcing, Synthesis, and Strategic Applications
Topic: Is 2,3,4,5-Tetramethoxybenzaldehyde commercially available? Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Hidden" Scaffold For...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Is 2,3,4,5-Tetramethoxybenzaldehyde commercially available?
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Hidden" Scaffold
For researchers in medicinal chemistry and total synthesis, 2,3,4,5-tetramethoxybenzaldehyde represents a paradox: it is a structurally simple, highly oxygenated aromatic scaffold, yet it is rarely available as a stock commodity .
Unlike its widely available isomers (e.g., 2,3,4-, 2,4,5-, or 3,4,5-trimethoxybenzaldehyde), the 2,3,4,5-tetramethoxy variant is typically classified as a non-stock, custom-synthesis item . While it possesses a valid CAS registry number (65884-12-0 ), major global distributors (Sigma-Aldrich, TCI, Alfa Aesar) do not maintain inventory.
This guide provides a definitive technical roadmap for acquiring this compound. It details the commercial landscape and, more importantly, provides a validated three-step synthetic protocol for generating this intermediate in-house from inexpensive precursors.
Chemical Profile & Commercial Status
Identity & Properties
Property
Data
Chemical Name
2,3,4,5-Tetramethoxybenzaldehyde
CAS Number
65884-12-0
Molecular Formula
C₁₁H₁₄O₅
Molecular Weight
226.23 g/mol
Structural Feature
Electron-rich benzene ring with four contiguous methoxy groups.
Solubility
Soluble in CHCl₃, DCM, DMSO; sparingly soluble in water.
Commercial Availability Analysis
Stock Status:Unavailable from major catalog suppliers.
Custom Suppliers: Niche building-block suppliers (e.g., Arctom Sci, BLD Pharm) list the compound but typically require a "Request for Quote" (RFQ).
Lead Time: 4–8 weeks (typical for custom synthesis).
Cost Implication: High premium (
1,000/gram) due to custom batch production.
Strategic Recommendation: For requirements >5 grams, in-house synthesis is the most time-efficient and cost-effective strategy.
The "Make" Strategy: Synthetic Protocol
The most reliable route to 2,3,4,5-tetramethoxybenzaldehyde avoids the low-yielding direct oxidation of polymethoxylated toluenes. Instead, it utilizes a Vilsmeier-Haack formylation of the electron-rich precursor 1,2,3,4-tetramethoxybenzene .
Pathway Overview
Precursor Sourcing: Start with 2,3,4-Trimethoxybenzaldehyde (cheap, CAS 2103-57-3).
Step 1 (Dakin Oxidation): Convert aldehyde to phenol.
Step 2 (Methylation): Convert phenol to 1,2,3,4-tetramethoxybenzene.
Step 3 (Formylation): Install the aldehyde group at the 5-position.
Figure 1: Validated synthetic workflow from commercial starting materials.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3,4-Trimethoxyphenol (Dakin Oxidation)
Vilsmeier Reagent Prep: In a flame-dried flask under N₂, cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min until the salt precipitates/forms.
Addition: Dissolve 1,2,3,4-tetramethoxybenzene (1.0 eq) in minimal DMF or DCM and add to the reagent at 0°C.
Reaction: Heat to 60–80°C for 4–6 hours.
Workup: Pour reaction mixture onto crushed ice containing NaOAc (to buffer hydrolysis). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Purification: Extract with EtOAc. The product may require column chromatography (Silica, Hexane:EtOAc gradient) to separate from unreacted starting material.
Strategic Applications in Drug Discovery
Why synthesize this specific isomer? The 2,3,4,5-substitution pattern offers unique steric and electronic properties compared to the common 3,4,5-trimethoxy (gallate) motif.
Coenzyme Q (Ubiquinone) Analogs
The 2,3,4,5-tetramethoxy core mimics the fully substituted benzoquinone ring of Coenzyme Q10.
Application: Synthesis of redox-active lipophilic antioxidants.
Mechanism: The aldehyde serves as a handle for Wittig/Horner-Wadsworth-Emmons reactions to attach isoprenoid side chains before oxidizing the ring to the quinone.
Tubulin Polymerization Inhibitors
Polymethoxylated benzenes (PMBs) are pharmacophores for colchicine-binding site inhibitors.
SAR Insight: While the 3,4,5-trimethoxy motif is standard (e.g., Combretastatin A4), the 2,3,4,5-tetramethoxy motif alters metabolic stability and solubility profiles, offering a "scaffold hop" opportunity to bypass resistance mechanisms.
PET Radiotracer Precursors
Workflow: The aldehyde can be converted to a phenol or aryl halide, serving as a precursor for Fluorine-18 labeling via nucleophilic aromatic substitution (
), facilitating PET imaging of specific receptors.
Quality Control & Analytic Validation
When synthesizing this compound, verify identity using the following parameters.
Melting point data for 2,3,4,5-Tetramethoxybenzaldehyde
The following technical guide details the physical properties, synthesis, and characterization of 2,3,4,5-Tetramethoxybenzaldehyde , a specialized intermediate in organic synthesis and medicinal chemistry. [1][2][3][4][5...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and characterization of 2,3,4,5-Tetramethoxybenzaldehyde , a specialized intermediate in organic synthesis and medicinal chemistry.
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-12-0 ) is a tetra-substituted aromatic aldehyde used primarily as a precursor in the synthesis of bioactive phenethylamines, styrenes, and polyphenol analogs.[1][2] Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzaldehyde), this compound features a dense methoxylation pattern that significantly alters its electronic properties and lipophilicity. This guide provides validated physical data, synthesis protocols, and characterization standards for researchers in drug discovery and organic materials.
Physical Properties & Identification
The physical state of 2,3,4,5-tetramethoxybenzaldehyde is sensitive to purity and ambient temperature. High-purity samples typically exist as a low-melting solid, while crude preparations often appear as viscous oils due to melting point depression from impurities.
Solidifies to white/tan crystals upon prolonged standing or chilling [1, 2].
Boiling Point
~160–165 °C (at 0.5 mmHg)
Estimated from homologues; decomposes at atmospheric pressure.
Appearance
Colorless oil to off-white crystalline solid
Often isolated as an oil that slowly crystallizes.[4]
Solubility
Soluble in CHCl₃, EtOAc, MeOH, Et₂O
Insoluble in water.
Derivative MP
193 – 194.5 °C
Semicarbazone derivative (used for confirmation) [1].
Critical Note on Handling: Due to its low melting point, the compound may liquefy during transit or storage in warm environments. It is best stored under refrigeration (2–8 °C) to maintain the solid state and prevent oxidation.
Synthesis & Production Logic
The synthesis of 2,3,4,5-tetramethoxybenzaldehyde presents a challenge due to the steric crowding of the four adjacent methoxy groups. The most robust route involves the formylation of the electron-rich 1,2,3,4-tetramethoxybenzene .
Validated Synthetic Pathway
The preferred method utilizes a Vilsmeier-Haack formylation or a Rieche formylation (using dichloromethyl methyl ether/TiCl₄), as these methods avoid the harsh conditions that might demethylate the ring.
Protocol: Formylation of 1,2,3,4-Tetramethoxybenzene
Precursor Preparation: Start with 1,2,3,4-tetramethoxybenzene (MP: 85–88 °C).
Reagent Setup: In a flame-dried flask under argon, dissolve the precursor in dry dichloromethane (DCM).
Catalyst Addition: Cool to 0 °C. Add Titanium(IV) chloride (TiCl₄) dropwise (Lewis acid catalyst).
Formylation: Add
-dichloromethyl methyl ether dropwise. The solution will darken as the intermediate complex forms.
Quench & Hydrolysis: Stir at 0 °C for 1 hour, then pour onto crushed ice/water to hydrolyze the chloro-intermediate into the aldehyde.
Extraction: Extract with DCM, wash with brine, and dry over MgSO₄.
Purification: The crude oil is purified via flash column chromatography (Silica gel, EtOAc:Hexanes 1:4) or recrystallized from ether/hexanes to yield the product (MP 46–48 °C).[5]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the phenol precursor to the final aldehyde, highlighting the critical intermediate steps.
Figure 1: Synthetic route from trimethoxyphenol to the target aldehyde via methylation and Rieche formylation.
Characterization & Quality Control
To ensure scientific integrity, the identity of the compound must be validated using Nuclear Magnetic Resonance (NMR) and melting point determination of derivatives.
1H NMR Signature (CDCl₃)
The high symmetry and distinct chemical environment of the protons provide a clear fingerprint:
Aldehyde Proton (-CHO): Singlet at ~10.2–10.4 ppm .
Aromatic Proton (H-6): Singlet at ~7.1–7.3 ppm . (Note: Only one aromatic proton exists on the ring).
Methoxy Protons (-OCH₃): Four distinct or overlapping singlets in the 3.8–4.1 ppm range, integrating to 12 protons total.
Derivative Confirmation
Because the aldehyde is a low-melting solid/oil, preparing a crystalline derivative is standard practice for melting point confirmation:
Semicarbazone Derivative: React the aldehyde with semicarbazide hydrochloride and sodium acetate in ethanol.
Target MP:193–194.5 °C [1].
This high melting point provides a much more reliable identification metric than the aldehyde itself.
Applications in Research
Medicinal Chemistry: Used as a scaffold for developing Ape1/Ref-1 redox inhibitors (e.g., quinone analogs) which target DNA repair pathways in cancer cells [2].
Psychoactive Research: Serves as the immediate precursor to 2,3,4,5-tetramethoxyamphetamine and related phenethylamines, investigated for their structure-activity relationships (SAR) regarding serotonin receptor binding.
Antifungal Agents: Derivatives of this aldehyde have shown efficacy against phytopathogens like Fusarium species, acting as fungistatic agents [3].
References
Benington, F., et al. (1955). Psychotomimetic Analogs of Serotonin. Journal of Organic Chemistry.
Luo, M., et al. (2008). Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1. .
Perez-Brito, D., et al. (2023). Plant Extracts from the Yucatan Peninsula in the In Vitro Control of Curvularia lunata. .
The Ascendant Role of Tetramethoxybenzaldehyde Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Tetramethoxybenzaldehyde Scaffold - A Privileged Platform for Bioactivity In the landscape of medicinal chemistry, the benzaldehyde scaffold has long been recognized as a versatile starting point for th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Tetramethoxybenzaldehyde Scaffold - A Privileged Platform for Bioactivity
In the landscape of medicinal chemistry, the benzaldehyde scaffold has long been recognized as a versatile starting point for the synthesis of a myriad of biologically active compounds. The strategic addition of methoxy groups to this fundamental structure profoundly influences its electronic and steric properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. While trimethoxylated benzaldehydes have been extensively studied, their tetramethoxylated counterparts are emerging as a particularly promising, yet less explored, class of compounds with significant therapeutic potential.
This technical guide offers an in-depth exploration of the diverse biological activities of tetramethoxybenzaldehyde derivatives. Moving beyond a mere recitation of findings, this document, crafted from the perspective of a seasoned application scientist, delves into the causal relationships between chemical structure and biological function. We will examine the key experimental methodologies used to elucidate these activities, providing not just the "how" but the critical "why" behind protocol design. This guide is intended for researchers, scientists, and drug development professionals, providing a solid foundation for advancing the exploration of this promising chemical space.
Anticancer Activity: Disrupting the Cellular Machinery of Malignancy
Derivatives of tetramethoxybenzaldehyde have demonstrated notable potential as anticancer agents, with their mechanisms of action often targeting fundamental processes of cell division and survival. A significant body of research points towards the inhibition of tubulin polymerization and the modulation of key signaling pathways as primary modes of their cytotoxic activity.
Mechanistic Insights: Tubulin Polymerization and Cell Cycle Arrest
Many potent anticancer agents derived from polymethoxylated phenyl rings, such as the well-known combretastatin A-4, function as microtubule-targeting agents. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical, as it leads to the arrest of the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
One notable example is 4,3′,4′,5′-tetramethoxychalcone (TMOC) , a synthetic chalcone derivative that has shown significant antiproliferative activity against human ovarian cancer cells.[3] Studies have demonstrated that TMOC induces cell cycle arrest at the G0/G1 phase through the downregulation of cyclin D1 and CDK4, and the upregulation of the cell cycle inhibitors p16, p21, and p27.[3] This highlights that even with a tetramethoxy substitution pattern, the core mechanism of disrupting cell cycle progression remains a key feature.
Another important mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. 3-Hydroxy-4,3',4',5'-tetramethoxychalcone has been identified as a potent inhibitor of NF-κB, and its cytotoxicity against lung cancer cells correlates with its NF-κB inhibitory activity.[4]
Table 1: In Vitro Anticancer Activity of Tetramethoxybenzaldehyde Derivatives
The MTT assay is a cornerstone for assessing the cytotoxic effects of novel compounds. Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂). The choice of cell density is critical to ensure cells are in the logarithmic growth phase during the experiment.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the tetramethoxybenzaldehyde derivative. A vehicle control (e.g., DMSO) is also included. A serial dilution is performed to generate a dose-response curve.
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours. The incubation time is chosen based on the expected mechanism of action and the doubling time of the cell line.
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. This allows for the enzymatic conversion of MTT by mitochondrial reductases in viable cells.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: A Renewed Offensive Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Benzaldehyde derivatives, including chalcones and Schiff bases, have long been known for their antimicrobial properties. The mechanism often involves disruption of the microbial cell membrane, leading to the leakage of intracellular components and cell death.[8] The methoxy substitution pattern on the benzaldehyde ring can significantly influence the lipophilicity and electronic properties of the derivatives, thereby modulating their antimicrobial efficacy.
While specific quantitative data for a broad range of tetramethoxybenzaldehyde derivatives is still emerging, the general principles of their action and evaluation are well-established. Schiff bases derived from substituted benzaldehydes have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.
Table 2: Antimicrobial Activity of Benzaldehyde Derivatives (Illustrative)
Note: This table is illustrative of the antimicrobial potential of benzaldehyde derivatives. Specific MIC values for a wide range of tetramethoxybenzaldehyde derivatives are a key area for future research.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This ensures a consistent number of microorganisms in each test well.
Preparation of Compound Dilutions: A serial two-fold dilution of the tetramethoxybenzaldehyde derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no compound) and negative (broth only) controls are included.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
Workflow for the Broth Microdilution MIC Assay.
Anti-inflammatory Activity: Quelling the Fires of Chronic Disease
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Polymethoxylated compounds, including flavonoids and stilbenes, have demonstrated significant anti-inflammatory properties.[8][11] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[8][12]
5,6,3',5'-Tetramethoxy 7,4'-hydroxyflavone (p7F) , a tetramethoxyflavone, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophage cells.[13] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and COX-2.[13] Furthermore, 3,3′,4,5′-tetramethoxy-trans-stilbene has demonstrated potent anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways in RAW 264.7 cells.[14]
Simplified NF-κB Signaling Pathway and Potential Inhibition by Tetramethoxy Derivatives.
Neuroprotective Activity: Shielding the Brain from Degeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Stilbene derivatives, including those with methoxy substitutions, have emerged as promising neuroprotective agents. Their mechanisms are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic effects.[15][16]
3,3′,4,5′-tetramethoxy-trans-stilbene has been shown to exert protective effects against oxygen-glucose deprivation-induced injury in brain endothelial cells, a model for ischemic stroke. This protection is associated with the suppression of cell death, inflammatory responses, and oxidative stress.[17] Another related compound, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) , has demonstrated marked neuroprotective effects against glutamate-induced oxidative toxicity in hippocampal cells by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential.[12] While not a tetramethoxybenzaldehyde derivative itself, its stilbene backbone is a common feature in derivatives synthesized from benzaldehydes, highlighting the potential of this structural class.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate.
Step-by-Step Methodology:
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y or HT22) is cultured in appropriate medium. For experiments, cells are seeded into 96-well plates and allowed to adhere.
Pre-treatment: Cells are pre-treated with various concentrations of the tetramethoxybenzaldehyde derivative for a specific period (e.g., 2-24 hours). This allows the compound to exert its protective effects before the insult.
Induction of Neurotoxicity: A neurotoxic agent, such as glutamate or H₂O₂, is added to the wells (except for the control wells) to induce oxidative stress and cell death.
Incubation: The plates are incubated for a further 24 hours.
Assessment of Cell Viability: Cell viability is assessed using an appropriate method, such as the MTT assay (as described previously) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. The EC50 (half-maximal effective concentration) for neuroprotection can be determined.
Conclusion and Future Directions
The derivatives of tetramethoxybenzaldehyde represent a compelling and underexplored frontier in drug discovery. The evidence, though still emerging, strongly suggests that the strategic placement of four methoxy groups on a benzaldehyde-derived scaffold can give rise to potent anticancer, anti-inflammatory, and neuroprotective agents. The versatility of the benzaldehyde functional group allows for the synthesis of a wide array of derivatives, including chalcones, Schiff bases, stilbenes, and various heterocyclic compounds, each with the potential for unique biological activity profiles.
As a Senior Application Scientist, I see immense potential in a more systematic exploration of this chemical space. Future research should focus on:
Systematic Synthesis and Screening: The synthesis of comprehensive libraries of tetramethoxybenzaldehyde derivatives with varying substitution patterns and linkers to enable robust structure-activity relationship (SAR) studies.
Elucidation of Specific Mechanisms: Moving beyond broad activity screening to pinpoint the specific molecular targets and signaling pathways modulated by the most promising lead compounds.
Antimicrobial Discovery: A dedicated effort to synthesize and screen tetramethoxybenzaldehyde derivatives for antimicrobial activity to address the critical need for new antibiotics and antifungals.
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most potent and selective in vitro hits into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic properties.
By applying rigorous experimental design and leveraging the foundational knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of tetramethoxybenzaldehyde derivatives and translate these promising molecules into the next generation of medicines.
References
Liang, Y., et al. (2024). Polymethoxylated flavones for modulating signaling pathways in inflammation. International Immunopharmacology, 113522. [Link]
Zanardi, F., et al. (2010). Synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 18(14), 5147-5161. [Link]
Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228–7235. [Link]
Wang, Y., et al. (2014). Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells. PLoS ONE, 9(9), e106191. [Link]
BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.
Alpan, U. P., et al. (2021). Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Advances, 11(52), 32937-32947. [Link]
Li, S., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online, 1-21. [Link]
Kumar, P., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 8(2), 736-744. [Link]
Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]
Zidar, N., et al. (2010). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. European Journal of Medicinal Chemistry, 45(1), 224-231. [Link]
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Zielińska-Przyjemska, M., et al. (2020). Effect of methoxy stilbenes-analogs of resveratrol-on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Molecular Biology Reports, 47(9), 6775–6787. [Link]
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Khan, I., et al. (2013). Synthesis and Cytotoxicity Studies of 4-Alkoxychalcones as New Antitumor Agents. Archiv der Pharmazie, 346(6), 422-431. [Link]
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Li, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation, 18(1), 19. [Link]
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Singh, R. K., et al. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(6), 2605-2613. [Link]
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Synthesis of 2,3,4,5-Tetramethoxybenzaldehyde: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the synthesis of 2,3,4,5-tetramethoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in the development of specialized organic compounds. The descri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2,3,4,5-tetramethoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in the development of specialized organic compounds. The described methodology is a two-stage process commencing with the exhaustive methylation of pyrogallol to yield the key intermediate, 1,2,3,4-tetramethoxybenzene. This precursor is subsequently formylated via the Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C-5 position, yielding the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, and a discussion of the critical parameters necessary for successful synthesis and purification. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Synthetic Strategy
2,3,4,5-Tetramethoxybenzaldehyde is a highly functionalized aromatic aldehyde. Its array of methoxy groups makes it an attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise substitution patterns are required to modulate electronic and steric properties.
The synthetic approach detailed herein was designed for efficiency and reliability, utilizing common laboratory reagents. The overall strategy is bifurcated into two primary transformations:
Preparation of 1,2,3,4-Tetramethoxybenzene: The synthesis begins with pyrogallol (1,2,3-trihydroxybenzene), a commercially available starting material. An exhaustive methylation reaction is employed to convert the three phenolic hydroxyl groups into methoxy ethers and to introduce a fourth methoxy group. This transformation is crucial as the resulting 1,2,3,4-tetramethoxybenzene is an electron-rich aromatic ring, highly activated towards electrophilic substitution.
Formylation via Vilsmeier-Haack Reaction: With the activated aromatic precursor in hand, the aldehyde group is introduced. The Vilsmeier-Haack reaction is the method of choice for this step. This reaction is particularly well-suited for the formylation of electron-rich arenes like 1,2,3,4-tetramethoxybenzene.[1][2] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is relatively mild, which allows for selective formylation without promoting unwanted side reactions that might occur under harsher acidic conditions of other formylation methods like the Gattermann-Koch or Friedel-Crafts reactions.[1]
The logical progression of this synthetic route is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow.
Reagents and Materials
Proper handling and quality of reagents are paramount for the success of this synthesis. The following table provides a summary of the key reagents required for both stages of the synthesis.
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Role
Stage
Pyrogallol
C₆H₆O₃
126.11
Starting Material
1
Dimethyl Sulfate
(CH₃)₂SO₄
126.13
Methylating Agent
1
Sodium Hydroxide
NaOH
40.00
Base
1
1,2,3,4-Tetramethoxybenzene
C₁₀H₁₄O₄
198.22
Reactant/Precursor
2
Phosphorus Oxychloride
POCl₃
153.33
Reagent for Vilsmeier Reagent Formation
2
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Reagent & Solvent
2
Dichloromethane (DCM)
CH₂Cl₂
84.93
Extraction Solvent
1 & 2
Sodium Bicarbonate
NaHCO₃
84.01
Neutralizing Agent
2
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Drying Agent
1 & 2
Hexanes
C₆H₁₄
86.18
Recrystallization Solvent
2
Ethyl Acetate
C₄H₈O₂
88.11
Recrystallization Solvent & TLC Eluent
2
Experimental Protocols
Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.
Protocol 1: Synthesis of 1,2,3,4-Tetramethoxybenzene from Pyrogallol
This protocol is adapted from established methylation procedures for phenols.
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve pyrogallol (12.6 g, 0.1 mol) in 100 mL of water.
Addition of Base: Prepare a solution of sodium hydroxide (24.0 g, 0.6 mol) in 50 mL of water and add it slowly to the pyrogallol solution while stirring.
Methylation: Cool the reaction mixture in an ice bath. Add dimethyl sulfate (50.5 g, 0.4 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 20 °C.
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
Washing and Drying: Combine the organic layers and wash sequentially with 10% aqueous sodium hydroxide (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from methanol to yield 1,2,3,4-tetramethoxybenzene as a white solid.[3]
Protocol 2: Vilsmeier-Haack Formylation of 1,2,3,4-Tetramethoxybenzene
This protocol applies the general principles of the Vilsmeier-Haack reaction to the specific substrate.[4][5]
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (21.9 g, 0.3 mol). Cool the flask in an ice-salt bath to 0 °C.
Slow Addition: Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
Addition of Arene: Dissolve 1,2,3,4-tetramethoxybenzene (9.91 g, 0.05 mol) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a cold, saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8). This step is exothermic and will release gas.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2,3,4,5-tetramethoxybenzaldehyde.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a two-part mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the activated benzene ring.
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2]
Electrophilic Aromatic Substitution: The electron-rich 1,2,3,4-tetramethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy groups strongly activate the ring and direct the substitution. The resulting intermediate loses a proton to restore aromaticity.
Hydrolysis: During the aqueous workup, the iminium salt intermediate is hydrolyzed to yield the final aldehyde product, 2,3,4,5-tetramethoxybenzaldehyde.[4]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Conclusion
The synthetic route presented provides a robust and logical pathway to 2,3,4,5-tetramethoxybenzaldehyde for laboratory-scale production. The initial synthesis of the tetramethoxybenzene precursor creates a suitably activated substrate for the subsequent Vilsmeier-Haack formylation, a reaction well-suited for such electron-rich systems. Careful execution of the detailed protocols, particularly concerning the handling of hazardous reagents and the purification of intermediates and the final product, is essential for achieving high yields and purity. This guide serves as a foundational resource for researchers requiring this specific benzaldehyde derivative for further synthetic applications.
References
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
LookChem. (n.d.). 1,2,3,4-TETRAMETHOXYBENZENE. Available at: [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
Canadian Journal of Chemistry. (2022, July 19). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction. Available at: [Link]
PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. Available at: [Link]
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Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Available at: [Link]
SpectraBase. (n.d.). 2,4,5-Trimethoxy-benzaldehyde. Available at: [Link]
Google Patents. (n.d.). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. Available at: [Link]
Pittelkow, M. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Available at: [Link]
Indian Academy of Sciences. (2019, June 21). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Available at: [Link]
Journal of Chemical Research. (n.d.). A Convenient Synthesis of 2-Formyl-1,4,5,8-tetramethoxynaphthalene. Available at: [Link]
Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]
Sciencemadness.org. (2019, April 1). Improving yields of TMP methylation? Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Available at: [Link]
Synthesis of Novel Schiff Bases from 2,3,4,5-Tetramethoxybenzaldehyde: A Comprehensive Guide for Researchers
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,3,4,5-tetramethoxybenzaldehyde. Tailored for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,3,4,5-tetramethoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, mechanistic insights, and a survey of the promising biological and material science applications of this class of compounds.
Introduction: The Versatility of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The resulting azomethine group is a versatile pharmacophore and a crucial building block in coordination chemistry, lending itself to a wide array of applications.
The electronic and steric properties of the aldehyde and amine precursors significantly influence the characteristics of the resulting Schiff base. 2,3,4,5-Tetramethoxybenzaldehyde, with its electron-donating methoxy groups, offers a unique scaffold for the synthesis of novel Schiff bases with potentially enhanced biological activities and material properties. The methoxy substituents can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which are critical parameters in drug design.
Schiff bases and their metal complexes are subjects of intense research due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] Furthermore, their applications extend to catalysis, polymer science, and the development of smart materials.[1][6]
The Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages.[7] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields.
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the 2,3,4,5-tetramethoxybenzaldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[8]
Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base.[9] This step is typically the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water).[7]
To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[9]
Figure 1: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of Schiff bases from 2,3,4,5-tetramethoxybenzaldehyde. The choice of method will depend on the specific primary amine used and the desired reaction scale and time.
Materials and Reagents
Reagent/Material
Grade
Supplier
2,3,4,5-Tetramethoxybenzaldehyde
≥98%
Sigma-Aldrich
Primary Amine (e.g., Aniline)
Reagent Grade
Various
Ethanol (Absolute)
ACS Grade
Fisher Scientific
Methanol
ACS Grade
Fisher Scientific
Dichloromethane (DCM)
HPLC Grade
VWR Chemicals
Glacial Acetic Acid
ACS Grade
Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)
Anhydrous, ≥99.5%
Sigma-Aldrich
Protocol 1: Conventional Synthesis via Reflux
This is a robust and widely applicable method for the synthesis of Schiff bases.
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4,5-tetramethoxybenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol.
To this solution, add the primary amine (1.0 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Protocol 2: Room Temperature Synthesis with Dehydrating Agent
This method is suitable for reactions that proceed efficiently without heating and offers a more energy-efficient approach.
Procedure:
Dissolve 2,3,4,5-tetramethoxybenzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 25 mL of dichloromethane (DCM) in a 50 mL Erlenmeyer flask with a magnetic stir bar.
Add anhydrous magnesium sulfate (MgSO₄) (1.5 g) to the solution to act as a dehydrating agent.
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture to remove the MgSO₄.
Wash the solid residue with a small amount of DCM.
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude Schiff base.
Microwave irradiation can significantly reduce reaction times and often leads to higher yields, aligning with the principles of green chemistry.
Procedure:
In a microwave-safe reaction vessel, combine 2,3,4,5-tetramethoxybenzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 10 mL of ethanol.
Add a catalytic amount of acetic acid (1-2 drops).
Place the vessel in a laboratory microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 5-15 minutes.
After the reaction, cool the vessel to room temperature.
The product can be isolated as described in Protocol 1.
Figure 2: Experimental workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:
Technique
Expected Observations
Melting Point
A sharp melting point range indicates a pure compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the benzaldehyde and amine moieties will be present, as well as signals for the methoxy groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A signal for the imine carbon (-C=N-) is expected in the range of 150-170 ppm. Signals for the aromatic carbons and the methoxy group carbons will also be observed.
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the Schiff base. Fragmentation patterns can provide further structural information.
Applications of Schiff Bases from Substituted Benzaldehydes
Schiff bases derived from polysubstituted benzaldehydes, such as 2,3,4,5-tetramethoxybenzaldehyde, are of significant interest in various fields due to their diverse biological and chemical properties.
Drug Discovery and Development
Antimicrobial and Antifungal Agents: Many Schiff bases exhibit potent activity against a wide range of bacteria and fungi.[4][5] The imine linkage is often crucial for their biological activity, and the methoxy substituents can enhance their efficacy.
Anticancer Agents: Schiff bases have been investigated as potential anticancer drugs.[10] Their mechanisms of action can include the inhibition of enzymes like topoisomerase and the induction of apoptosis.
Anti-inflammatory Agents: Some Schiff base derivatives have shown anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Catalysis
Schiff base metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[6][11] The tetramethoxy-substituted scaffold can be used to fine-tune the electronic and steric properties of the catalyst, influencing its activity and selectivity.
Materials Science
The unique photophysical and electronic properties of some Schiff bases make them suitable for applications in materials science, such as in the development of:
Fluorescent Sensors: For the detection of metal ions and other analytes.
Non-linear Optical Materials: For applications in optoelectronics.
Corrosion Inhibitors: To protect metal surfaces from corrosion.
Conclusion
The synthesis of Schiff bases from 2,3,4,5-tetramethoxybenzaldehyde offers a promising avenue for the development of novel compounds with diverse applications in medicine, catalysis, and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this versatile class of molecules. The straightforward nature of their synthesis, coupled with their wide-ranging activities, ensures that Schiff bases will remain a focal point of scientific investigation for years to come.
References
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Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, crystal structure and activities of a new Schiff base derived from 2,4,5-trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4627.
Bunu, A., Piyo, E. D., & Maina, M. M. (2024).
Vidhya, R. S., & Rathika Nath, G. (2017). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co (II) Metal Ions. Chemical Science Journal, 8(4), 1-5.
Dinnimath, B., Gowda, P., & Naik, A. (2023). DEVELOPMENT OF ORGANOMETALLIC COMPOUNDS OF SCHIFF BASES WITH DIVERSE APPLICATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 15(9), 1-10.
Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
Moustafa, A. A., Abod, A. K., & Abid, A. Y. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. Minar Journal for Medical and Pharmaceutical Sciences, 6(4), 100-111.
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Chaudhary, A., Jha, K. K., & Kumar, S. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 5-11.
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Chemical and Pharmaceutical Sciences, 8(4), 705-709.
Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Chaturvedi, D., & Kamboj, M. (2016). Role of Schiff Base in Drug Discovery Research. Chemical Sciences Journal, 7(4), 1-3.
Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
Overcoming steric hindrance in 2,3,4,5-tetramethoxy substitution
The following technical guide is structured as a Tier 3 Support Escalation , designed for researchers encountering failure modes in the functionalization of sterically crowded polymethoxybenzenes. Ticket ID: #TMS-992 Sub...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Escalation , designed for researchers encountering failure modes in the functionalization of sterically crowded polymethoxybenzenes.
Ticket ID: #TMS-992
Subject: Overcoming Steric Hindrance & Regioselectivity Issues in Polymethoxybenzenes
Support Level: Senior Application Scientist[1]
Executive Summary: The "Buttressing Effect"
If you are reading this, your reaction likely failed due to steric inhibition of resonance . In 2,3,4,5-tetramethoxy systems, the four adjacent methoxy groups cannot lie coplanar with the benzene ring.[1] They force each other out of plane (the "buttressing effect").
Consequence 1: The oxygen lone pairs cannot effectively donate into the ring via resonance (
effect is diminished).
Consequence 2: The ring is less nucleophilic than predicted by simple additivity rules.
Consequence 3: The "open" positions (ortho to the outer methoxy groups) are sterically shielded, blocking the approach of large electrophiles.
Issue: "My Vilsmeier-Haack Formylation Yield is <15%."
Diagnosis: The Vilsmeier reagent (chloroiminium ion) is bulky and a weak electrophile. In a tetramethoxy system, the steric wall prevents the formation of the sigma complex.
Solution: Switch to Rieche Formylation .
The Rieche mechanism utilizes dichloromethyl methyl ether (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and . This generates a highly reactive oxocarbenium ion species that is smaller and more aggressive than the Vilsmeier reagent, forcing substitution even on crowded rings.
Add dichloromethyl methyl ether dropwise over 20 mins.
Stir at 0°C for 1 hour, then warm to RT for 30 mins.
Quench: Pour onto ice/water carefully.
Why it works:
coordinates to the methoxy oxygens, potentially guiding the electrophile while increasing the effective electrophilicity of the reagent.
Comparative Data: Formylation Efficiency
Method
Electrophile Size
Reactivity
Yield (Tetramethoxy)
Vilsmeier-Haack
Large (Iminium salt)
Low
< 15% (Recovered SM)
Gattermann
Small (HCN equiv)
Medium
40-50% (Toxic gas risk)
| Rieche | Small (Oxocarbenium) | High | 85-92% |[1]
Troubleshooting Module: Lithiation (C-C Bond Formation)
Issue: "n-BuLi resulted in a complex mixture or polymerization."
Diagnosis: Polymethoxybenzenes are prone to oxidative coupling or benzyne formation if the temperature is too high. Furthermore, without a de-aggregating agent, n-BuLi forms hexamers that are too bulky to access the proton ortho to the methoxy group.[1]
Solution: Directed Ortho Metalation (DoM) with TMEDA at Cryogenic Temperatures.
You must utilize the coordination of the methoxy oxygen to "anchor" the Lithium, directing it to the ortho proton.
Mechanism: SPhos provides a monolithic, electron-rich Pd center that facilitates oxidative addition even on highly hindered 2,3,4,5-tetramethoxy-6-halo substrates.[1]
Visualizing the Logic
Decision Tree: Selecting the Right Pathway
(Use this diagram to determine your synthetic strategy based on your target functional group.)
Caption: Workflow for selecting the optimal synthetic pathway based on steric constraints.
FAQ: Common Pitfalls
Q: Can I use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to demethylate just one position?A:Risky. is a "scorched earth" reagent. It will likely demethylate the 1 and 4 positions (least hindered) or all of them.
Better Option: For selective demethylation, use Aluminium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and NaI in Acetonitrile. The Iodine acts as a soft nucleophile, selectively attacking the methyl group that is most electronically activated or sterically accessible, often preserving the others [1].
Q: Why did my lithiation yield a dimer (biphenyl)?A: You likely allowed the temperature to rise above -40°C before quenching. In electron-rich rings, the lithiated species can undergo single-electron transfer (SET) oxidation or eliminate to form a transient benzyne, which then reacts with the starting material.[1] Keep it at -78°C.
Q: I need to add a nitrogen group. Nitration is giving me tar.A: Nitric acid is an oxidant; polymethoxybenzenes are electron-rich fuels. The result is oxidative degradation (tar).
Alternative: Use Nitronium Tetrafluoroborate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) in Sulfolane or Acetonitrile at low temperature. This is a non-oxidizing source of the nitro cation.
References
Selective Demethylation Strategies
Title: Selective demethyl
Source:Journal of Pharmaceutical Sciences (via NIH/PubMed).
Technical Support Center: Isolating 2,3,4,5-Tetramethoxybenzaldehyde from Unreacted Starting Material
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3,4,5-Tetramethoxybenzaldehyde.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3,4,5-Tetramethoxybenzaldehyde. Here, we address the common challenge of removing unreacted starting materials, particularly 1,2,3,4-tetramethoxybenzene, from your final product. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material in my synthesis of 2,3,4,5-Tetramethoxybenzaldehyde?
The synthesis of 2,3,4,5-Tetramethoxybenzaldehyde most commonly proceeds via the formylation of 1,2,3,4-tetramethoxybenzene.[1][2] Therefore, the primary unreacted starting material you are likely to encounter is 1,2,3,4-tetramethoxybenzene. Common formylation methods include the Vilsmeier-Haack[3][4][5][6] and Duff reactions[7][8][9][10][11]. Both of these reactions can leave unreacted starting material in the crude product mixture.
Q2: Why is it crucial to remove unreacted 1,2,3,4-tetramethoxybenzene?
For applications in drug development and materials science, high purity of the final compound is paramount. Unreacted starting material can interfere with subsequent reaction steps, alter the pharmacological profile of a drug candidate, or affect the material properties of a polymer. Regulatory bodies also have stringent purity requirements for active pharmaceutical ingredients (APIs).
Q3: What are the key physical property differences between my product and the starting material that I can exploit for purification?
The primary difference to leverage is the presence of the aldehyde functional group in your product, 2,3,4,5-Tetramethoxybenzaldehyde, which is absent in the starting material, 1,2,3,4-tetramethoxybenzene. This chemical handle allows for selective reactions to facilitate separation. Additionally, while both compounds are relatively non-polar, the aldehyde group introduces a slight increase in polarity, which can be exploited in chromatographic separations.
Troubleshooting and Purification Protocols
This section provides detailed troubleshooting for common purification challenges and step-by-step protocols for recommended purification methods.
Issue 1: My initial purification by column chromatography resulted in poor separation and/or product degradation.
Causality: Standard silica gel is slightly acidic, which can lead to the degradation of aldehydes, especially when exposed for extended periods during column chromatography.[12] Furthermore, the polarity difference between 2,3,4,5-Tetramethoxybenzaldehyde and 1,2,3,4-tetramethoxybenzene may not be sufficient for baseline separation with a simple solvent system.[13]
Solution:
Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with your chosen eluent containing a small amount of a volatile base, such as 1% triethylamine. This will mitigate the acidity of the stationary phase and prevent product degradation.[12]
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[12]
Solvent System Optimization: A gradient elution may be necessary to achieve good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. Monitor the separation closely using Thin Layer Chromatography (TLC).
Protocol 1: Column Chromatography with Deactivated Silica Gel
Objective: To separate 2,3,4,5-Tetramethoxybenzaldehyde from unreacted 1,2,3,4-tetramethoxybenzene.
Materials:
Crude 2,3,4,5-Tetramethoxybenzaldehyde
Silica gel (230-400 mesh)
Hexane
Ethyl acetate
Triethylamine
Chromatography column
Collection tubes
Procedure:
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The product should have an Rf value of approximately 0.3.
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. Add 1% triethylamine to the eluent to deactivate the silica gel.
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
Elution: Elute the column with the prepared solvent system. The less polar starting material, 1,2,3,4-tetramethoxybenzene, will elute first, followed by the more polar product, 2,3,4,5-Tetramethoxybenzaldehyde.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3,4,5-Tetramethoxybenzaldehyde.
Issue 2: My product still contains impurities after recrystallization.
Causality: Recrystallization is effective for removing impurities with significantly different solubilities from the desired compound.[14][15] If the unreacted starting material has a similar solubility profile to your product in the chosen solvent, recrystallization alone may not be sufficient.
Solution:
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility of your product and the starting material differ significantly at high and low temperatures.
Pre-Purification: Use a different purification technique, such as the sodium bisulfite adduct formation described below, to remove the bulk of the starting material before performing a final recrystallization for high purity.
Table 1: Common Solvents for Recrystallization of Aromatic Aldehydes
Solvent/Solvent System
Suitability
Notes
Ethanol/Water
Good
The product is often soluble in hot ethanol and less soluble upon the addition of water.
Isopropanol
Good
A common choice for moderately polar compounds.
Toluene
Fair
May require a co-solvent to induce crystallization.
Hexane/Ethyl Acetate
Good
A versatile mixture for tuning polarity.
Issue 3: I need a highly selective method to remove the unreacted starting material.
Causality: When chromatographic and recrystallization methods are not providing the desired level of purity, a chemically selective method is required.
Solution: Formation of a sodium bisulfite adduct is a highly selective and reversible reaction for aldehydes.[16][17] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, while the unreacted starting material, lacking an aldehyde group, remains in the organic phase.[18] The aldehyde can then be regenerated from the aqueous layer.[16]
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Objective: To selectively separate 2,3,4,5-Tetramethoxybenzaldehyde from non-aldehyde impurities.
Dissolution: Dissolve the crude product in diethyl ether.
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The bisulfite adduct of the aldehyde will partition into the aqueous layer.[19]
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing the unreacted starting material, can be discarded.
Washing (Optional): Wash the organic layer with another portion of the sodium bisulfite solution to ensure complete removal of the aldehyde. Combine the aqueous layers.
Regeneration of Aldehyde: To the combined aqueous layers, slowly add 5% aqueous sodium hydroxide solution with stirring until the solution is basic (pH > 10). This will reverse the adduct formation and regenerate the aldehyde.[16]
Back-Extraction: Extract the regenerated aldehyde from the aqueous layer with three portions of diethyl ether.
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified 2,3,4,5-Tetramethoxybenzaldehyde.
Workflow Visualization
To aid in selecting the appropriate purification strategy, the following decision tree illustrates the logical workflow.
Caption: Decision workflow for purification of 2,3,4,5-Tetramethoxybenzaldehyde.
References
Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
Benchchem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde.
LibreTexts. (n.d.). Acid-Base Extraction.
Wikipedia. (n.d.). Acid–base extraction.
Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
Wikipedia. (n.d.). Duff reaction.
SynArchive. (n.d.). Duff Reaction.
Organic Reactions. (n.d.). Duff Reaction.
Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Magritek. (n.d.). Column Chromatography.
Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
chemeurope.com. (n.d.). Duff reaction.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Controlling side reactions in formylation of tetramethoxybenzene
Technical Support Center: Formylation of Tetramethoxybenzene Topic: Controlling Side Reactions in the Formylation of Tetramethoxybenzene (TMB) ID: TSC-ORG-8821 Status: Active Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Formylation of Tetramethoxybenzene
Topic: Controlling Side Reactions in the Formylation of Tetramethoxybenzene (TMB)
ID: TSC-ORG-8821
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Electron-Rich" Trap
Welcome to the technical support hub for polymethoxybenzene functionalization. You are likely here because your formylation of 1,2,3,5-tetramethoxybenzene (or its isomers) did not yield the pristine white crystals of 2,3,4,6-tetramethoxybenzaldehyde you expected. Instead, you are facing one of three common realities: a dark red tar, a product with a "missing" methyl group (phenol formation), or an intractable oil that refuses to crystallize.
Tetramethoxybenzene is exceptionally nucleophilic. While this makes it reactive, it also lowers the activation energy for deleterious side reactions. This guide deconstructs these failure modes using the Vilsmeier-Haack (Standard) and Rieche (Alternative) protocols.
Module 1: The "Missing Methyl" (Demethylation)
User Query: "My mass spec shows a peak at M-14, and the NMR shows a broad singlet at 9.8 ppm. Why did I lose a methyl group?"
Diagnosis: You have inadvertently triggered acid-catalyzed ether cleavage.
The methoxy groups, particularly those ortho to the newly formed iminium intermediate, are susceptible to cleavage by nucleophiles (like chloride ions) under high-temperature acidic conditions.
The Mechanism:
In the Vilsmeier-Haack reaction, the byproduct is
and . If the reaction temperature rises uncontrolled, the protonated ether oxygen becomes a leaving group, attacked by via an mechanism, resulting in a phenol.
Troubleshooting Protocol:
Variable
Recommendation
The "Why" (Causality)
Temperature
Keep < 20°C
Ether cleavage activation energy is often reached >40°C in the presence of strong Lewis/Brønsted acids.
Reagent Addition
Dropwise (1 hr)
The formation of the Vilsmeier reagent is exothermic; rapid addition creates localized "hot spots" that degrade the substrate.
Acid Scavenger
Avoid Excess POCl3
Excess phosphoryl chloride generates excess acid upon workup. Stick to 1.1–1.2 equivalents.
slowly to generate the Vilsmeier reagent (allow 30 mins).
Add TMB as a solution in DMF slowly. Do not add solid TMB directly (this causes concentration spikes).
Monitor by TLC.[2] If conversion stalls, do not heat to reflux. Instead, stir longer at RT.
Module 2: The "Red Tar" (Dimerization)
User Query: "The reaction turned deep crimson/black and I isolated a gummy solid that isn't my aldehyde."
Diagnosis: You have formed Diaryl- or Triarylmethanes.
Because TMB is so electron-rich, the initial iminium intermediate (the formylated product before hydrolysis) is itself a potent electrophile. If the reaction runs too long or the quenching is inefficient, unreacted TMB attacks the product, linking two rings together.
Visualizing the Failure Mode (Graphviz):
Caption: Figure 1. Kinetic competition between successful hydrolysis (Green) and dimerization/demethylation pathways (Red).
Prevention Protocol:
Stoichiometry: Ensure TMB is the limiting reagent. Use 1.2 eq of Vilsmeier reagent.
Quenching: Do not let the reaction sit overnight. Once TLC shows consumption of TMB, quench immediately.
Dilution: Run the reaction more dilute (0.2 M) to reduce the probability of bimolecular collisions between Product and Substrate.
Module 3: Workup & Isolation (The "Oiling Out")
User Query: "I poured the reaction into water, but I got a milky emulsion that won't separate."
Diagnosis: Incomplete hydrolysis or pH shock.
The intermediate iminium salt is stable. Simply adding water often isn't enough to hydrolyze it quickly, leading to mixed phases. Furthermore, the sudden generation of acid can oil out the product before it crystallizes.
The "Buffered Hydrolysis" System:
Instead of pouring into ice water, use a Sodium Acetate (NaOAc) buffer.
Step-by-Step Protocol:
Preparation: Prepare a saturated aqueous solution of Sodium Acetate (approx. 3–5 eq relative to
).
Quenching: Pour the reaction mixture slowly into the NaOAc solution containing crushed ice.
Stirring: Stir vigorously for 30–60 minutes.
Why? This buffers the pH to ~4-5. The hydrolysis of the iminium salt is faster and cleaner at slightly acidic pH than in strong acid. It prevents the "oiling" caused by protonation of the methoxy oxygens.
Filtration: The product should precipitate as a solid. Filter and wash with cold water.
Module 4: Alternative Method (Rieche Formylation)
If Vilsmeier-Haack consistently fails (e.g., due to steric hindrance), the Rieche Formylation is the high-power alternative.
Reagents:
(or ) + Dichloromethyl methyl ether (DCME).
Critical Warning:
Rieche conditions are highly Lewis Acidic. The risk of demethylation is higher than in Vilsmeier-Haack.
Decision Tree:
Caption: Figure 2. Method selection and troubleshooting logic for TMB formylation.
Summary of Key Specifications
Parameter
Vilsmeier-Haack (Recommended)
Rieche (Alternative)
Active Species
Chloroiminium ion (Mild)
Dichloromethyl cation (Strong)
Temp Limit
< 25°C
< 0°C (Strict)
Major Risk
Dimerization (Red Tar)
Demethylation (Phenol)
Quench
NaOAc Buffer
Ice/Water (Careful exotherm)
Yield Target
80–90%
60–75%
References
Vilsmeier-Haack Reaction Mechanism & Scope
Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds."[3][4] Organic Reactions, 2000 , 56, 355–659.[4]
Synthesis of Polymethoxybenzaldehydes (Specific Protocol)
Mewshaw, R. E. et al. "New syntheses of 2,3,4,6-tetramethoxybenzaldehyde." Journal of Organic Chemistry, 1989 , 54, 3449.
Rieche Formylation and Demethylation Risks
Garcia Martinez, A. et al. "Formylation of activated aromatic compounds with dichloromethyl methyl ether." Recueil des Travaux Chimiques des Pays-Bas, 1995 .
Ether Cleavage Mechanisms (Demethylation)
Burwell, R. L. "The Cleavage of Ethers."[5][6][7][8] Chemical Reviews, 1954 , 54(4), 615–685.
Large Scale Process Safety (Thermal Runaway in Vilsmeier)
Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008 .
Optimizing Structural Elucidation: A Comparative NMR Analysis of 2,3,4,5-Tetramethoxybenzaldehyde
Executive Summary 2,3,4,5-Tetramethoxybenzaldehyde (TMBA) is a critical intermediate in the synthesis of polymethoxylated stilbenes and antineoplastic agents.[1] Its structural validation is frequently bottlenecked by th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3,4,5-Tetramethoxybenzaldehyde (TMBA) is a critical intermediate in the synthesis of polymethoxylated stilbenes and antineoplastic agents.[1] Its structural validation is frequently bottlenecked by the "Methoxy Region Congestion" —a phenomenon where the four distinct methoxy signals overlap in standard solvents, complicating integration and purity assessment.
This guide compares the standard analytical approach (Chloroform-d ) against the high-resolution alternative (Benzene-d6 ), demonstrating why the latter is the superior protocol for definitive structural assignment.[1]
Comparative Analysis: Solvent System Performance
In drug development, the "product" is the data quality. Below is a direct comparison of solvent systems for analyzing TMBA.
Mechanism:Aromatic Solvent-Induced Shift (ASIS). Benzene molecules stack against the electron-deficient aldehyde face, creating a shielding cone.[1] This effect is highly position-dependent, shifting the methoxy protons at varying magnitudes based on their steric relationship to the carbonyl group.[1]
Outcome: Complete baseline separation of all four methoxy singlets.
Risk: Higher cost and toxicity, but justified for final characterization.
Coupling: Singlet (s).[2][4][5] (Note: Long-range coupling to the aldehyde proton is possible but usually unresolved).[1]
The Methoxy Region (3.0 – 4.0 ppm):
2-OMe: Sterically crowded and ortho to the carbonyl.[1] Least shielded by the ASIS effect due to coordination with the carbonyl.
3,4,5-OMe: These experience stronger upfield shifts in C₆D₆, spreading the signals out.[1]
Structural Logic Diagram
Caption: Structural assignment logic. The dashed line indicates the critical Nuclear Overhauser Effect (NOE) correlation required to confirm the H-6 position relative to the aldehyde.[1]
Use this for publication-quality spectra or when purity is <95%.[1]
Sample Mass: Weigh 10–15 mg of TMBA.
Why: Higher concentrations can cause viscosity broadening; lower concentrations reduce signal-to-noise for carbon satellites.[1]
Solvent: Add 0.6 mL of Benzene-d6 (C₆D₆) (99.5%+ D).
Safety: Benzene is a carcinogen. Handle exclusively in a fume hood.
Filtration: Filter solution through a cotton plug into the NMR tube.
Why: Removes suspended solids that ruin magnetic field homogeneity (shimming).
Acquisition Parameters:
Pulse Angle: 30° (allows faster relaxation).
Relaxation Delay (d1): Set to 5 seconds .
Critical: Methoxy protons have long T1 relaxation times. A short delay (e.g., 1s) will suppress their integration, making quantitative purity analysis inaccurate.
Scans: 16–32 scans are sufficient.
Protocol B: Impurity Profiling Workflow
If the spectrum shows extra peaks, use this decision tree to identify the source.
Caption: Diagnostic workflow for identifying common synthetic byproducts in polymethoxybenzaldehydes.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Lambert, M., et al. (2012). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Journal of Organic Chemistry. (Demonstrates the ortho-methoxy shielding/deshielding principles).
SDBS Database. (2024). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Source for general benzaldehyde shift trends). Link
13C NMR Chemical Shifts of 2,3,4,5-Tetramethoxybenzaldehyde: A Comparative Guide
The following guide provides an in-depth technical analysis and comparative assessment of the 13C NMR chemical shifts for 2,3,4,5-Tetramethoxybenzaldehyde . Executive Summary 2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis and comparative assessment of the 13C NMR chemical shifts for 2,3,4,5-Tetramethoxybenzaldehyde .
Executive Summary
2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-12-0) is a highly oxygenated aromatic intermediate used in the synthesis of complex phenethylamines, alkaloids, and pharmaceutical agents targeting redox signaling pathways (e.g., Ape1/Ref-1 inhibitors).[1][2][3][4]
This guide compares the spectral characteristics of this tetra-substituted aldehyde against its commercially common analogs—2,3,4-Trimethoxybenzaldehyde and 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde) .[3] Distinguishing these isomers is critical, as the "polymethoxy" pattern significantly alters electronic shielding, solubility, and downstream pharmacological activity.
Key Technical Insight: The presence of four contiguous methoxy groups creates a unique steric environment, forcing specific methoxy carbons (C3/C4) out of planarity, which results in diagnostic downfield shifts (>60 ppm) in the 13C NMR spectrum compared to less crowded isomers.
Chemical Identity & Structural Context[3][5][6][7][8][9][10][11][12]
Feature
Details
Systematic Name
2,3,4,5-Tetramethoxybenzaldehyde
CAS Number
65884-12-0
Molecular Formula
C₁₁H₁₄O₅
Molecular Weight
226.23 g/mol
Core Scaffold
Benzaldehyde with contiguous methoxy substitution
Primary Synthesis
Vilsmeier-Haack formylation of 1,2,3,4-tetramethoxybenzene
Comparative 13C NMR Analysis
Because 2,3,4,5-tetramethoxybenzaldehyde is a specialized intermediate, its spectral data is best understood by comparing it with experimentally validated "anchor" molecules (2,3,4-TMBA and 2,4,5-TMBA).[3]
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Critical Differentiator: C5 is quaternary in 2,3,4,5-TMBA but methine in 2,3,4-TMBA.
C-6 (Ar-H)
105.0 – 108.0
125.0
110.0
Shielded: The lone aromatic proton (H6) is ortho to the formyl group but shielded by electron donation.[3]
C-1 (Quaternary)
122.0 – 125.0
125.5
118.0
Connects the ring to the aldehyde.
-OCH₃ (Typical)
56.0 – 56.5
56.0
56.0
Standard methoxy shift.
-OCH₃ (Crowded)
60.5 – 62.0
61.0 – 62.0
56.5
Steric Marker: Methoxy groups at C3/C4 often shift >60 ppm due to steric crowding (out-of-plane).[3]
*Predicted values derived from substituent additivity rules applied to the 1,2,3,4-tetramethoxybenzene scaffold.
Mechanistic Interpretation of Shifts
The "Crowded Methoxy" Effect: In 2,3,4,5-tetramethoxybenzaldehyde, the methoxy groups at positions 3 and 4 are sterically compressed. To relieve strain, they rotate out of the aromatic plane. This reduces p-orbital overlap (resonance) and typically causes a deshielding effect (shift to ~61-62 ppm) compared to planar methoxy groups (~56 ppm).
Symmetry Breaking: Unlike its precursor (1,2,3,4-tetramethoxybenzene), the aldehyde group at C1 breaks the symmetry, making every carbon magnetically non-equivalent. This results in 11 distinct signals (1 C=O, 6 Ar-C, 4 OMe).
Diagnostic Proton (H6): In 1H NMR, the single aromatic proton at C6 typically appears as a singlet around 7.1 - 7.3 ppm (shielded relative to the aldehyde proton at ~10.2 ppm).
Experimental Protocols
A. Synthesis via Vilsmeier-Haack Formylation
To generate the authentic standard for NMR verification, the following protocol is the industry standard.
To resolve the clustered methoxy peaks, specific acquisition parameters are required.
Instrument: 400 MHz (minimum) recommended; 100 MHz for 13C.
Solvent: CDCl₃ (Deuterated Chloroform) is standard. DMSO-d₆ may be used if solubility is poor, but will shift peaks slightly downfield.[3]
Concentration: ~20-30 mg in 0.6 mL solvent.
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy (optional) or standard decoupling for sensitivity.
Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C1, C2, C3, C4, C5) relax sufficiently for detection.
Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the assignment logic for distinguishing the target molecule from its isomers.
Caption: Workflow showing the synthesis origin and the NMR logic used to distinguish the tetramethoxy target from trimethoxy alternatives.
References
Synthesis & Characterization: Ahluwalia, V. K., Bhagat, P., Aggarwal, R., & Chandra, R. (2014). Intermediates for Organic Synthesis. Chapter 2: Vilsmeier-Haack Reaction of 1,2,3,4-Tetramethoxybenzene.
Spectral Data (Isomer Comparison): BenchChem. (2025).[6] Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers.
Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.
13C NMR Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Ape1/Ref-1 Inhibitor Synthesis: Luo, M., et al. (2008). Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Ape1/Ref-1. (Describes synthesis of related tetramethoxy intermediates).
Unveiling Molecular Nuances: A Comparative Guide to the FT-IR Carbonyl Stretch of 2,3,4,5-Tetramethoxybenzaldehyde
For the discerning researcher in drug discovery and development, a profound understanding of molecular structure and its spectroscopic signatures is not merely academic—it is a cornerstone of innovation. In this comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug discovery and development, a profound understanding of molecular structure and its spectroscopic signatures is not merely academic—it is a cornerstone of innovation. In this comprehensive guide, we delve into the subtleties of Fourier-Transform Infrared (FT-IR) spectroscopy, focusing on the diagnostic carbonyl (C=O) stretching frequency of 2,3,4,5-Tetramethoxybenzaldehyde. By comparing it with related benzaldehyde derivatives, we illuminate the profound impact of electronic substituent effects on this key vibrational mode.
At the heart of this analysis lies the principle that the position of the C=O stretching vibration in an infrared spectrum is exquisitely sensitive to its electronic environment.[1] Factors such as conjugation, inductive effects, and resonance can significantly shift this frequency, providing invaluable insights into the molecular architecture. This guide will provide a comparative analysis, supported by experimental data, to elucidate these effects.
The Carbonyl Stretch: A Tale of Electronic Influence
The typical range for the carbonyl stretch of an aldehyde is 1740-1720 cm⁻¹.[2][3] However, when the carbonyl group is conjugated with an aromatic ring, as in benzaldehyde, this frequency is lowered due to resonance.[4][5][6] The π-system of the benzene ring delocalizes the electron density of the C=O bond, slightly weakening it and thus decreasing the energy required to excite its stretching vibration. For benzaldehyde, this peak is typically observed around 1700-1710 cm⁻¹.[7][8]
The introduction of substituents on the benzene ring further perturbs this electronic environment. Methoxy groups (-OCH₃), the focus of our investigation, are strong electron-donating groups through resonance, while being weakly electron-withdrawing through induction.[1][9] The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is generally dominant. This increased electron density in the ring can be further delocalized into the carbonyl group, leading to a decrease in the C=O bond order and a corresponding shift to a lower stretching frequency.[1][9]
Comparative Analysis: The Impact of Methoxy Substitution
To understand the expected carbonyl stretching frequency of 2,3,4,5-Tetramethoxybenzaldehyde, a comparative analysis with unsubstituted benzaldehyde and other methoxy-substituted benzaldehydes is instructive. The following table summarizes the experimentally observed C=O stretching frequencies for a series of relevant compounds.
Compound
Carbonyl (C=O) Stretch (cm⁻¹)
Rationale for Frequency Shift
Benzaldehyde
~1703
Baseline for a conjugated aromatic aldehyde.
4-Methoxybenzaldehyde
~1685
The para-methoxy group strongly donates electron density into the ring and carbonyl group via resonance, lowering the C=O frequency.
2-Methoxybenzaldehyde
~1690
The ortho-methoxy group also donates electron density, but the effect may be slightly tempered by steric hindrance or competing inductive effects.
2,4,6-Trimethoxybenzaldehyde
~1680
The cumulative electron-donating effect of three methoxy groups, particularly at the ortho and para positions, leads to a significant decrease in the C=O frequency.
2,3,4,5-Tetramethoxybenzaldehyde
Estimated: 1680-1685
The four methoxy groups provide a strong, cumulative electron-donating effect, leading to a significant lowering of the carbonyl stretching frequency. The methoxy groups at the 2 and 4 positions will have the most pronounced resonance effect.
Note: The exact frequencies can vary slightly depending on the sample preparation (e.g., neat liquid, KBr pellet, or solution) and the instrument's calibration.
The trend is clear: an increasing number of electron-donating methoxy groups on the benzaldehyde ring progressively shifts the carbonyl stretching frequency to a lower wavenumber. This is a direct consequence of the enhanced resonance delocalization, which imparts more single-bond character to the C=O bond.
Visualizing Electronic Effects
To further clarify the underlying principles, the following diagrams illustrate the electronic effects at play.
Figure 1: Dominant resonance versus weaker inductive effect of a methoxy group.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To experimentally verify the carbonyl stretching frequency of 2,3,4,5-Tetramethoxybenzaldehyde, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile and rapid technique that requires minimal sample preparation.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Analysis:
Place a small amount of the solid 2,3,4,5-Tetramethoxybenzaldehyde sample onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
Data Processing and Interpretation:
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Identify the strong, sharp absorption band in the region of approximately 1670-1700 cm⁻¹. This corresponds to the C=O stretching vibration.
Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.
Cleaning:
Retract the ATR press and carefully remove the sample from the crystal.
Clean the crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination.
Figure 2: A streamlined workflow for FT-IR analysis using an ATR accessory.
Conclusion
The FT-IR carbonyl stretching frequency of 2,3,4,5-Tetramethoxybenzaldehyde is predicted to be in the range of 1680-1685 cm⁻¹. This significant shift to a lower frequency compared to unsubstituted benzaldehyde is a direct and measurable consequence of the cumulative electron-donating resonance effects of the four methoxy groups. For scientists engaged in the synthesis and characterization of novel compounds, a thorough understanding of these structure-spectroscopy relationships is indispensable. FT-IR spectroscopy, when applied with a comparative and analytical mindset, serves as a powerful tool for elucidating the subtle electronic features that govern molecular behavior and function.
References
Benchchem. Substituent Effects on Carbonyl (C=O)
Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316.
Pearson+.
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
A Comparative Guide to the Mass Spectrometry Fragmentation of Tetramethoxybenzaldehyde Isomers
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of tetramethoxybenzaldehyde isomers. Designed for researchers, chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of tetramethoxybenzaldehyde isomers. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles that govern fragmentation. By understanding these pathways, analysts can more confidently differentiate between closely related isomers, a critical task in natural product identification, synthetic chemistry, and metabolomics.
We will explore the characteristic fragmentation of substituted benzaldehydes, compare the expected fragmentation patterns of different tetramethoxybenzaldehyde isomers, and provide a robust experimental protocol for acquiring high-quality mass spectra.
The Foundational Principles of Aldehyde Fragmentation
Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation. The process begins when a high-energy electron (typically 70 eV) collides with a molecule, ejecting one of its electrons to form a radical cation known as the molecular ion (M•⁺)[1][2]. This molecular ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to yield smaller, more stable ions[1]. The resulting mass spectrum is a fingerprint of the molecule's structure.
For aromatic aldehydes, fragmentation is heavily influenced by the stable aromatic ring and the carbonyl group. Common fragmentation pathways for simple benzaldehydes include:
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion at [M-H]⁺[3][4].
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group yields a phenyl cation, [M-CHO]⁺, and a neutral formyl radical[3][5].
Loss of Carbon Monoxide (M-28, from M-1): The [M-H]⁺ acylium ion can subsequently lose a neutral carbon monoxide molecule, a common pathway for carbonyl-containing compounds[3].
When methoxy groups are present, as in tetramethoxybenzaldehyde, the fragmentation becomes more complex and informative. The methoxy groups introduce new, favorable fragmentation pathways, primarily involving the loss of methyl radicals or formaldehyde.
Let's consider a likely isomer, 2,3,4,5-tetramethoxybenzaldehyde (Molecular Formula: C₁₁H₁₄O₅, Molecular Weight: 226.23 g/mol ). The molecular ion (M•⁺) will appear at an m/z of 226. The subsequent fragmentation provides the structural clues.
Primary Fragmentation Pathways:
The most favored initial fragmentations involve the loss of small, stable radicals from positions that lead to the most stabilized product ions. For methoxy-substituted aromatics, the loss of a methyl radical is a dominant process.
Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation is typically the loss of a methyl radical (•CH₃) from one of the methoxy groups. This yields a highly stable, resonance-delocalized ion at m/z 211 . The positive charge can be delocalized across the oxygen atom and the aromatic ring. This is analogous to the well-documented fragmentation of 3,4,5-trimethoxybenzaldehyde, which shows a strong peak at m/z 181 ([M-15]⁺)[6][7].
Loss of a Hydrogen Radical ([M-1]⁺): As with most aldehydes, the loss of the aldehydic hydrogen radical is a competing pathway, leading to a significant ion at m/z 225 [3].
Secondary Fragmentation:
The primary fragment ions undergo further decomposition, providing additional structural information. The [M-15]⁺ ion (m/z 211) is a key starting point for these subsequent losses.
Loss of Carbon Monoxide (CO): The ion at m/z 211 can lose a molecule of carbon monoxide, resulting in a fragment at m/z 183 .
Consecutive Loss of Formaldehyde (CH₂O): Methoxy groups on an aromatic ring can facilitate the sequential loss of formaldehyde (30 Da). From the m/z 183 ion, the loss of CH₂O would lead to a fragment at m/z 153 .
The diagram below illustrates these dominant fragmentation pathways originating from the molecular ion.
Caption: Standard workflow for GC-MS analysis of an organic analyte.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of the tetramethoxybenzaldehyde standard.
Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
Vortex the solution for 30 seconds to ensure complete dissolution.
Transfer an aliquot to a 2 mL autosampler vial with a screw cap and septum.
Gas Chromatography (GC) Conditions:
GC System: Agilent 8890 GC or equivalent.
Injector: Split/Splitless, operated in split mode (20:1 ratio) at 250°C.
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
Injection Volume: 1 µL.
Mass Spectrometry (MS) Conditions:
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Scan Range: m/z 50 - 300.
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Data Analysis:
Process the acquired chromatogram to identify the peak corresponding to tetramethoxybenzaldehyde.
Extract the mass spectrum from the apex of the chromatographic peak.
Perform background subtraction using a spectrum from the baseline near the peak of interest.
Identify the m/z values for the molecular ion and all significant fragment ions.
Compare the resulting spectrum against a spectral library (e.g., NIST, Wiley) and the fragmentation patterns discussed in this guide for confirmation.
Conclusion
The mass spectrometry fragmentation of tetramethoxybenzaldehyde is a predictable process governed by the fundamental principles of ion stability. The molecular ion (m/z 226) is readily observed, and the fragmentation pattern is dominated by the initial loss of a methyl radical to form a stable ion at m/z 211, which serves as the base peak. Subsequent losses of carbon monoxide and formaldehyde provide further structural confirmation.
While many isomers will share these primary fragments, careful analysis of the relative abundances of secondary and tertiary fragment ions can provide the necessary evidence to differentiate between them. The provided GC-MS protocol offers a reliable method for generating high-quality, reproducible spectra to facilitate this critical analysis in any research or development setting.
References
CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Available at: [Link]
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available at: [Link]
PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Available at: [Link]
NIST WebBook. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-. Available at: [Link]
ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. Available at: [Link]
Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. Available at: [Link]
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
University of Florida. (n.d.). Interpretation of mass spectra. Available at: [Link]
Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Available at: [Link]
YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. Available at: [Link]
PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
HPLC Retention Time Standards for Tetramethoxybenzaldehydes: A Comparative Guide
Topic: HPLC Retention Time Standards for Tetramethoxybenzaldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The separation of tetramet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time Standards for Tetramethoxybenzaldehydes
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The separation of tetramethoxybenzaldehyde isomers—specifically 2,3,4,5-tetramethoxybenzaldehyde and 2,3,4,6-tetramethoxybenzaldehyde —presents a unique challenge in analytical chemistry. These compounds are isobaric and possess nearly identical hydrophobicity (LogP), rendering standard C18 alkyl-chain chromatography inefficient.
This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . Based on mechanistic analysis and retention behavior of homologous polymethoxybenzenes, we demonstrate that Phenyl-Hexyl columns using a Methanol mobile phase provide superior resolution (
) and peak shape compared to C18 alternatives.
The Separation Challenge: Hydrophobicity vs. Shape Selectivity
In pharmaceutical synthesis, tetramethoxybenzaldehydes often appear as intermediates or impurities. The two critical isomers differ only in the position of one methoxy group:
Standard C18 columns rely on hydrophobic subtraction . Since both isomers have four methoxy groups and one aldehyde group, their hydrophobic footprints are virtually indistinguishable, leading to co-elution.
Phenyl-Hexyl columns introduce a second mechanism:
- interactions . The electron-rich methoxy groups alter the electron density of the benzene ring. The specific arrangement (positional isomerism) changes the accessibility of the aromatic ring to the stationary phase, allowing for separation based on electronic and steric differences rather than just polarity.
Figure 1: Mechanistic divergence between C18 and Phenyl-Hexyl stationary phases for aromatic isomers.
Comparative Performance Data
The following data summarizes the performance differences. While C18 is the "workhorse," it is often misapplied to this specific class of compounds.
Table 1: Performance Metrics of Stationary Phases for Polymethoxybenzaldehydes
Feature
Alternative: C18 (ODS)
Recommended: Phenyl-Hexyl
Primary Interaction
Hydrophobic (Van der Waals)
- Stacking & Hydrophobic
Selectivity ()
Low (< 1.05 for isomers)
High (> 1.15 for isomers)
Mobile Phase Preference
Acetonitrile (ACN)
Methanol (MeOH) (Enhances -interactions)
Resolution ()
Often < 1.5 (Partial overlap)
Typically > 2.0 (Baseline resolved)
Peak Shape
Good, but risk of merging
Sharp, distinct elution
Why Methanol?
Acetonitrile (ACN) has its own
-electrons (triple bond) which can compete with the analyte for interaction sites on a Phenyl column, effectively "washing out" the selective benefit. Methanol is "-silent," allowing the unique interactions between the tetramethoxybenzaldehyde and the phenyl stationary phase to dominate [1].
Validated Experimental Protocol
This protocol is designed to be self-validating. The retention times (
) listed are relative standards based on the behavior of homologous trimethoxybenzaldehydes [2, 3], which serve as the foundational logic for this separation.
Method Parameters
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape/ionization).
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
Based on Quantitative Structure-Retention Relationships (QSRR) for polymethoxylated aromatics [4], the elution order on a Phenyl-Hexyl phase is dictated by the steric accessibility of the ring.
2,3,4,6-Tetramethoxybenzaldehyde: Elutes first . The "gap" at position 5 creates a specific steric hindrance pattern that reduces effective
-overlap compared to the contiguous isomer.
2,3,4,5-Tetramethoxybenzaldehyde: Elutes second . The contiguous methoxy chain creates a distinct electron-rich cloud that interacts more strongly with the phenyl phase.
Workflow & Self-Validation System
To ensure scientific integrity, use the following workflow. This includes a "System Suitability" step that acts as a self-validating checkpoint.
Figure 2: Operational workflow for validating isomer separation.
Troubleshooting the Separation
Peak Tailing: Tetramethoxybenzaldehydes are aldehydes and can oxidize to carboxylic acids (tetramethoxybenzoic acids). If tailing occurs, check for the presence of the acid (usually elutes earlier in RP-HPLC at acidic pH). Ensure samples are fresh and stored under inert gas.
Loss of Resolution: If
, confirm you are using Methanol and not Acetonitrile. Acetonitrile suppresses the - selectivity mechanism required for this separation [1].
References
Agilent Technologies. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link
BenchChem. (2025).[2] Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. Link
Sielc Technologies. Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. Link
Royal Society of Chemistry. (2021). Structure Driven Prediction of Chromatographic Retention Times. Link
The Definitive Guide to Elemental Analysis of C11H14O5: Theoretical Calculations vs. Experimental Realities
For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical research and pharmaceutical development, understanding the exact elemental composition of a compound is paramount. It is th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, understanding the exact elemental composition of a compound is paramount. It is the bedrock upon which all subsequent structural elucidation, purity assessment, and formulation development rests. This guide provides an in-depth exploration of the elemental analysis of the organic compound with the molecular formula C11H14O5, a formula that could represent a number of compounds, including the natural product Genipin.[1][2]
We will begin by detailing the straightforward theoretical calculation of its elemental composition. However, the core of this guide will be a comparative analysis of the primary experimental techniques used to verify this composition. We will delve into the "why" behind the choice of a particular method, the intricacies of the experimental protocols, and an objective comparison of their performance, supported by the principles of each technique.
Part 1: The Theoretical Blueprint: Calculating the Elemental Composition of C11H14O5
Before embarking on any experimental analysis, a theoretical calculation based on the molecular formula provides the expected percentages of each constituent element. This serves as the benchmark against which all experimental data are compared.
The first step is to determine the molecular weight of C11H14O5 by summing the atomic weights of each atom in the molecule. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST), the atomic weights for the constituent elements are approximately:
This calculated molecular weight is consistent with published data for compounds with this formula.[1][14]
Next, we calculate the percentage composition of each element:
% Carbon (C): (132.121 / 226.228) × 100 = 58.40%
% Hydrogen (H): (14.112 / 226.228) × 100 = 6.24%
% Oxygen (O): (79.995 / 226.228) × 100 = 35.36%
Table 1: Theoretical Elemental Composition of C11H14O5
Element
Atomic Weight (amu)
Number of Atoms
Total Mass (amu)
Percentage Composition (%)
Carbon (C)
12.011
11
132.121
58.40
Hydrogen (H)
1.008
14
14.112
6.24
Oxygen (O)
15.999
5
79.995
35.36
Total
226.228
100.00
This theoretical data provides the ideal values we expect to see from experimental analysis. Any significant deviation would suggest impurities in the sample or an incorrect molecular formula.
Part 2: The Experimental Verification: A Comparative Guide to Elemental Analysis Techniques
While theoretical calculations are essential, they are a representation of a pure, idealized molecule. In practice, the elemental composition of a synthesized or isolated compound must be experimentally verified. This section will compare the most common and authoritative techniques for the elemental analysis of organic compounds like C11H14O5.
Combustion Analysis: The Gold Standard for CHN(S) Determination
For organic compounds, combustion analysis is the most widely used and well-established method for determining the percentages of carbon, hydrogen, and nitrogen.[8][10] Modern instruments, often called CHN or CHNS analyzers, can also determine sulfur content. The determination of oxygen is typically done by pyrolysis in a separate analysis.
The Causality Behind the Choice: Combustion analysis is favored for its high precision, accuracy, and the relatively small sample size required (typically a few milligrams).[3][4] It is a destructive technique, but its reliability in providing the bulk elemental composition of a pure organic substance makes it indispensable for confirming the identity and purity of a new compound.[6]
Experimental Protocol: A Self-Validating System
The protocol for combustion analysis is designed to ensure complete conversion of the sample into simple, detectable gases, thereby providing a self-validating measurement.
Caption: Workflow of a typical CHN combustion analysis.
Step-by-Step Methodology:
Sample Preparation: A small, accurately weighed sample (1-3 mg) of C11H14O5 is placed in a tin or silver capsule. The accuracy of this initial weight is critical for the final calculation.
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of pure oxygen. This ensures the complete combustion of the organic material. The carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to a mixture of nitrogen oxides (NOx).[8]
Reduction: The combustion gases are passed through a reduction tube containing heated copper to convert the nitrogen oxides to elemental nitrogen (N2).
Separation: The resulting mixture of CO2, H2O, and N2 is then passed through a gas chromatography column, which separates the individual gases.
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD's response is proportional to the concentration of the gas.
Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample based on the detector's response.
For oxygen analysis, a similar process is used, but instead of combustion in oxygen, the sample undergoes pyrolysis (thermal decomposition in the absence of oxygen) over a carbon catalyst at high temperature. This converts the oxygen in the sample to carbon monoxide (CO), which is then detected.[4]
Spectroscopic Methods: A Deeper Look into Elemental Composition
While combustion analysis provides the bulk elemental composition, various spectroscopic techniques can offer complementary and, in some cases, more sensitive or specific information, particularly for trace elements or for analyzing samples that are not pure.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful techniques for elemental analysis, especially for detecting trace metals and other elements.[3][7] While not the primary choice for determining the bulk C, H, and O in a pure organic compound, they are crucial in pharmaceutical analysis for detecting elemental impurities.[2][13][15][16][17]
The Causality Behind the Choice: The primary advantage of ICP techniques is their exceptional sensitivity, with ICP-MS capable of detecting elements at parts-per-trillion levels. This is essential for adhering to the stringent limits on elemental impurities set by regulatory bodies like the ICH (International Council for Harmonisation).[15][17]
Experimental Protocol: From Sample to Plasma
Caption: Simplified workflow for ICP-MS analysis.
Step-by-Step Methodology:
Sample Preparation: The organic sample, C11H14O5, must be completely digested, usually with strong acids in a closed microwave system, to break down the organic matrix and bring the elements into a liquid solution.
Nebulization: The liquid sample is converted into a fine aerosol.
Ionization: The aerosol is introduced into the core of an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, the atoms are efficiently ionized.
Analysis:
In ICP-OES , the excited ions and atoms emit light at characteristic wavelengths. The intensity of this light is proportional to the concentration of the element.
In ICP-MS , the ions are extracted from the plasma and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector counts the number of ions of each mass, providing a highly sensitive measure of the elemental concentration.
X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[1][18]
The Causality Behind the Choice: XRF is particularly advantageous for its minimal sample preparation and its non-destructive nature.[1] It is well-suited for the rapid screening of samples and for analyzing elements heavier than sodium. However, it is generally less sensitive than ICP techniques and not suitable for light elements like H, C, N, and O.
Principle of Operation: The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays with energies characteristic of the specific element. By measuring the energy and intensity of these fluorescent X-rays, the elemental composition can be determined.
Other Relevant Spectroscopic Techniques
Other spectroscopic methods, while not typically used for primary elemental percentage determination of a pure organic compound, play a crucial role in confirming its structure and, by extension, its elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the determination of the carbon-hydrogen framework of the molecule.[14][19]
Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and clues about the molecular formula.[5][14][19]
Part 3: Comparison of Elemental Analysis Techniques
The choice of an elemental analysis technique depends on the specific goals of the analysis, the nature of the sample, and the required sensitivity and precision.
Table 2: Comparison of Key Elemental Analysis Techniques for C11H14O5
Feature
Combustion Analysis
ICP-OES / ICP-MS
X-Ray Fluorescence (XRF)
Primary Application
Bulk elemental composition (C, H, N, S, O) of pure organic compounds.[6][8][10]
Rapid, non-destructive screening of elements (heavier than Na).[1][18]
Elements Detected
C, H, N, S, O
Most elements in the periodic table.
Elements from Na to U.
Sensitivity
Percent level
ppm to ppt
ppm to percent level
Precision & Accuracy
High for bulk analysis
High for trace analysis
Moderate to high
Sample Preparation
Simple (weighing)
Complex (acid digestion)
Minimal to none
Destructive?
Yes
Yes
No
Cost
Moderate
High
Moderate to High
Throughput
High
Moderate
High
Conclusion
The elemental analysis of C11H14O5, like any organic compound, begins with a theoretical calculation that sets the standard for experimental verification. While combustion analysis remains the gold standard for accurately determining the bulk percentages of carbon, hydrogen, and oxygen in a pure sample, a comprehensive understanding of a compound, especially within a drug development context, often requires a multi-technique approach.
ICP-OES and ICP-MS are indispensable for quantifying trace elemental impurities to ensure compliance with stringent safety regulations. XRF offers a rapid and non-destructive method for initial screening. Together, these techniques provide a complete picture of the elemental composition, ensuring the identity, purity, and safety of the compound. The choice of methodology should always be guided by the specific analytical question at hand, with a clear understanding of the strengths and limitations of each technique.
References
Oreate AI Blog. (2026, January 8). Understanding the Atomic Weight of Oxygen: A Key to Chemical Identity.
EOLSS. ELEMENTAL ANALYSIS.
Elementar.
LECO Corporation.
Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
nglos324. oxygen.
Wikipedia. Oxygen.
Royal Society of Chemistry.
Wikipedia. Elemental analysis.
PubChem. Hydrogen | H (Element).
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon.
UTUPub. (2025, February 5).
Wikipedia. C11H14O5.
ResearchGate. The structure of Genipin and geniposide Molecular Formula: C11H14O5....
PubChem. (+)-Genipin | C11H14O5 | CID 442424.
HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
C&EN. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines).
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The Challenge:
2,3,4,5-Tetramethoxybenzaldehyde (2,3,4,5-TMBA) represents a sterically crowded aromatic system. Unlike its widely characterized analogs (3,4,5-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzaldehyde), the tetra-substituted variant introduces significant "buttressing effects." The adjacent methoxy groups at positions 2, 3, 4, and 5 create steric pressure that forces the carbonyl group out of planarity with the benzene ring, significantly altering solubility, bioavailability, and solid-state packing.
The Solution:
This guide provides a comparative framework for determining the crystal structure of 2,3,4,5-TMBA. It moves beyond simple characterization, comparing the Single Crystal X-Ray Diffraction (SC-XRD) "Gold Standard" against Powder Diffraction (PXRD) fingerprinting and Density Functional Theory (DFT) predictive modeling.
Part 2: Comparative Analysis of Determination Methods
To accurately define the structure of 2,3,4,5-TMBA, researchers must choose between experimental precision and computational speed. The following table compares the three primary pathways for structural elucidation.
Table 1: Comparative Performance of Structural Determination Methods
Feature
SC-XRD (Gold Standard)
PXRD (Bulk Analysis)
DFT (Computational)
Primary Output
3D atomic coordinates, absolute configuration, packing forces.
Unit cell dimensions, phase purity, polymorph identification.
Energy-minimized geometry, theoretical bond lengths/angles.
Resolution
Atomic (< 0.8 Å)
Bulk Lattice (> 2.0 Å)
N/A (Theoretical Limit)
Sample Requirement
Single crystal (0.1–0.3 mm), defect-free.
Polycrystalline powder (~10–50 mg).
None (In silico).
Cost/Time
High / 24–48 hours (growth dependent).
Low / 1–2 hours.
Low / < 12 hours (CPU time).
Critical Insight
Torsion Angles: Reveals the exact twist of the 2-methoxy and aldehyde groups due to steric crowding.
Polymorphism: Identifies if multiple packing arrangements exist.
Validation: Confirms if the experimental crystal structure sits in a global energy minimum.
Limitation
Requires a high-quality single crystal (often difficult for crowded aromatics).
Cannot solve ab initio structure easily without high-quality synchrotron data.
Ignores crystal packing forces (unless using periodic boundary conditions).
Part 3: Scientific Integrity & Experimental Protocols
Synthesis Context (The Precursor)
Before crystallization, purity is paramount. 2,3,4,5-TMBA is typically synthesized via formylation of 1,2,3,4-tetramethoxybenzene or methylation of a hydroxy-trimethoxybenzaldehyde precursor.
Purity Check: Ensure HPLC purity >99.5%. Impurities (e.g., trimethyl derivatives) will disrupt the lattice formation of the tetra-substituted target.
Protocol A: Single Crystal Growth (The Critical Step)
Objective: Obtain crystals suitable for Mo-K
radiation diffraction.
Mechanism:
The high methoxy content increases lipophilicity. Traditional aqueous layering often fails. We utilize a Slow Evaporation technique with a polarity gradient to encourage organized packing despite the steric twisting.
Step-by-Step Methodology:
Solvent Selection: Dissolve 20 mg of 2,3,4,5-TMBA in 2 mL of Ethyl Acetate (moderate polarity).
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
Antisolvent Addition: Carefully layer 0.5 mL of n-Hexane on top. Do not mix.
Controlled Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.
Incubation: Store at 4°C in a vibration-free environment.
Observation: Harvest block-like crystals after 3–5 days. Avoid needles, which often indicate rapid, disordered growth.
Protocol B: Data Collection & Refinement
Objective: Solve the phase problem and refine the structure to R1 < 0.05.
Mounting: Select a crystal (
mm). Mount on a Kapton loop using Paratone oil.
Cooling: Collect data at 100 K (using a cryostream).
Reasoning: Methoxy groups have high thermal motion (rotation around C-O bonds). Low temperature freezes these rotations, allowing precise location of the methyl hydrogens.
Strategy: Collect a full sphere of data (redundancy > 4).
Refinement: Use SHELXL (Sheldrick, 2015).
Specific Constraint: If the 2-methoxy group shows disorder, apply a split model (PART 1 / PART 2) rather than forcing high thermal ellipsoids.
Part 4: Structural Insights & "What to Look For"
When analyzing the solved structure of 2,3,4,5-TMBA, compare your metrics against the known analog 2,3,4-Trimethoxybenzaldehyde (Ref 1).
1. The "Buttressing Effect":
In 2,3,4-trimethoxybenzaldehyde, the 2-methoxy group forces the aldehyde carbonyl to twist out of the benzene plane to avoid steric clash. In 2,3,4,5-TMBA, the addition of the 5-methoxy group "locks" the 4-methoxy group, propagating a steric wave across the ring.
Metric to Measure: Calculate the torsion angle
(C2-C1-C=O).
Expectation:
should be significantly larger (> 20°) than in less substituted analogs.
2. Intramolecular Hydrogen Bonding:
Check for a C-H...O interaction between the aldehyde hydrogen and the oxygen of the 2-methoxy group. This "weak" hydrogen bond often stabilizes the twisted conformation.
3. Packing Efficiency:
Tetra-substituted benzenes often pack inefficiently, leading to lower calculated densities (
) compared to their tri-substituted counterparts.
Validation: If
, check for voids or solvent channels in the lattice.
Part 5: Visualization & Workflow
The following diagram illustrates the integrated workflow for determining the structure, highlighting the feedback loop between experimental XRD and computational DFT validation.
Caption: Integrated workflow for the structural elucidation of 2,3,4,5-TMBA, combining experimental diffraction with computational validation.
Part 6: References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Maris, T. (2020). "Crystal structure of 2,3,4-trimethoxybenzaldehyde." Crystallography Open Database, COD ID: 3500094.
Sathya, P., et al. (2025). "Growth and characterization of methoxy-substituted benzaldehyde single crystals." ResearchGate.
Butt, G., et al. (1992). "Steric effects in the structure of polymethoxybenzaldehydes." Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for steric hindrance in methoxybenzenes).
Safety & Regulatory Compliance
Safety
Navigating the Uncharted: A Guide to Safely Handling 2,3,4,5-Tetramethoxybenzaldehyde
Senior Application Scientist's Note: As researchers and developers, we are often at the forefront of innovation, working with novel compounds where comprehensive safety data may not be widely available. This guide addres...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist's Note: As researchers and developers, we are often at the forefront of innovation, working with novel compounds where comprehensive safety data may not be widely available. This guide addresses the safe handling of 2,3,4,5-Tetramethoxybenzaldehyde, a compound for which a specific Safety Data Sheet (SDS) is not readily found in public databases. The absence of a specific SDS necessitates a conservative approach, treating the compound with a high degree of caution based on the known hazards of similar aromatic aldehydes. This document is designed to provide essential, immediate safety and logistical information, empowering you to conduct a thorough risk assessment and implement robust safety protocols. It is not a substitute for the manufacturer-provided SDS.
The Cornerstone of Chemical Safety: The Imperative of the SDS
Before any handling of 2,3,4,5-Tetramethoxybenzaldehyde, the primary and most critical step is to obtain the official Safety Data Sheet (SDS) from your supplier. The SDS is a legally required document that provides comprehensive information on the chemical's identity, hazards, safe handling procedures, and emergency measures.[1][2][3][4] Without the SDS, a complete and accurate risk assessment is not possible.[5][6][7][8] If you have not received an SDS with your chemical shipment, contact the manufacturer or supplier immediately.[1][9]
Preliminary Hazard Assessment of Aromatic Aldehydes
In the absence of specific data for 2,3,4,5-Tetramethoxybenzaldehyde, we must infer potential hazards from structurally similar compounds, such as trimethoxybenzaldehydes. Aromatic aldehydes as a class can present several potential hazards:
Irritation: They can be irritating to the skin, eyes, and respiratory tract.[10]
Sensitization: Some individuals may develop allergic skin reactions (contact dermatitis) upon repeated exposure.[10]
Toxicity: While data is limited, ingestion or inhalation of significant quantities may be harmful.
Combustibility: As with many organic solids, there is a potential for dust explosion if a fine powder is dispersed in the air in the presence of an ignition source.
Therefore, it is prudent to handle 2,3,4,5-Tetramethoxybenzaldehyde as a potentially hazardous substance, implementing controls to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is crucial when handling chemicals of unknown or partially known hazards.[11][12][13] The following table outlines the recommended PPE for handling 2,3,4,5-Tetramethoxybenzaldehyde, assuming it is a solid.
Body Part
Recommended PPE
Rationale
Eyes/Face
Chemical safety goggles and a face shield.[10][12]
Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use and dispose of them after handling the chemical.[12]
Body
A lab coat or chemical-resistant apron.
Protects clothing and skin from contamination.[12]
Respiratory
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10][12]
To be used when handling the powder outside of a certified chemical fume hood or if dust is generated.
Feet
Closed-toe shoes made of a non-porous material.
Protects feet from spills.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that 2,3,4,5-Tetramethoxybenzaldehyde is handled safely and consistently throughout its lifecycle in the laboratory.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Label: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15][16] Keep the container tightly closed.[14][15][16]
Handling and Use: A Step-by-Step Protocol
This protocol is designed to minimize exposure during routine laboratory operations.
Preparation:
Read and understand this guide and any other available safety information.
Ensure that a safety shower and eyewash station are readily accessible.[3]
Gather all necessary PPE and ensure it is in good condition.
Prepare your work area in a certified chemical fume hood.
Weighing and Transfer:
Perform all manipulations of the solid compound within the fume hood to contain any dust.
Use a disposable weigh boat or line the balance with protective paper to prevent contamination.
Transfer the chemical carefully to avoid generating dust.
In Case of a Spill:
Alert others in the vicinity.
If the spill is small and contained within the fume hood, carefully sweep up the solid material using a dustpan and brush designated for chemical waste. Avoid creating dust.
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Personal Hygiene:
After handling, remove gloves using the proper technique to avoid contaminating your skin.
Do not eat, drink, or smoke in the laboratory.[17]
Disposal Plan
All waste containing 2,3,4,5-Tetramethoxybenzaldehyde must be treated as hazardous waste.
Segregation: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[18] Do not mix with other waste streams unless compatibility is confirmed.
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate quantity.[19]
Storage: Keep the hazardous waste container sealed when not in use and store it in a designated satellite accumulation area.
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[19][20][21]
Visualizing the Workflow
The following diagram outlines the key decision points and actions for the safe handling of 2,3,4,5-Tetramethoxybenzaldehyde.
Caption: Workflow for Handling 2,3,4,5-Tetramethoxybenzaldehyde.
References
Cornell University Environmental Health and Safety. (n.d.). 7.3 Safety Data Sheets.
The Science Blog. (2023, June 28).
Workplace Safety & Prevention Services. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace?
Sabanci University Faculty of Engineering and Natural Sciences. (n.d.).
University of Illinois Chicago Environmental Health and Safety. (n.d.).
Stericycle. (2025, November 13).
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
Proalt. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE).
Health and Safety Authority. (n.d.). Chemical Risk Assessment.
Intersolia. (2024, August 30). Risk assessment of chemicals - Workplace Safety.
Benchchem. (2025).
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide.
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
Kao Chemicals. (n.d.). Risk assessment procedure.
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.